molecular formula C9H10FNO3 B1298997 3-fluoro-D-tyrosine CAS No. 64024-06-2

3-fluoro-D-tyrosine

Cat. No. B1298997
CAS RN: 64024-06-2
M. Wt: 199.18 g/mol
InChI Key: VIIAUOZUUGXERI-SSDOTTSWSA-N
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Description

3-Fluoro-D-tyrosine (3-FY) is a fluorinated analogue of the amino acid tyrosine, which has been utilized in various studies to probe the mechanisms of enzymes that use tyrosyl radicals in catalysis. The introduction of a fluorine atom into the tyrosine molecule can significantly alter its physical and chemical properties, making it a valuable tool for studying biological charge-transport mechanisms and enzyme catalysis .

Synthesis Analysis

The synthesis of 3-FY and its derivatives has been achieved through various methods. One approach involves the acylation of fluorotyrosine analogues from their corresponding amino acids, which has been used to study the detailed reaction mechanisms of tyrosyl radicals in small molecules and proteins . Another method includes the synthesis of [3',5'-3H2]-alpha-fluoromethyl-tyrosine, which has been used as a radioactive probe for rat neuronal tyrosine hydroxylase . Additionally, direct fluorination techniques have been employed to synthesize 18F labeled fluoro-m-tyrosine and related compounds .

Molecular Structure Analysis

The molecular structure of 3-FY is characterized by the presence of a fluorine atom at the 3-position of the aromatic ring of tyrosine. This substitution can influence the molecule's electronic structure, as evidenced by density functional theory (DFT) calculations that capture the observed trends for both the reduction potentials and pKa values of fluorotyrosine derivatives . The electronic structure of 3-FY is crucial for its reactivity and interaction with enzymes.

Chemical Reactions Analysis

3-FY has been shown to participate in various chemical reactions, particularly as a probe for enzymes. For instance, the global substitution of tyrosine by 3-FY in the R2 subunit of ribonucleotide reductase (RNR) has been reported, demonstrating the ability of 3-FY to unravel charge transport in complex biological systems . The chemical reactivity of 3-FY is also highlighted by its use in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-FY are influenced by the fluorine substitution, which affects its pKa and reduction potential. These properties are essential for the study of biological charge-transport mechanisms involving tyrosine. The ability to systematically vary both pKa and radical reduction potential, along with the capability to monitor radical formation with distinct absorption and electron paramagnetic resonance (EPR) features, establishes 3-FY as a useful tool in biological research . The EPR spectrum of 3-FY has been determined, providing insights into its radical form and its potential role in biological systems .

Scientific Research Applications

Fluorotyrosines in Biochemical Studies

Fluorotyrosines, including 3-fluoro-D-tyrosine, have been widely utilized in biochemical studies. For instance, Monasterio et al. (1995) investigated the use of 3-fluoro-tyrosine as a substrate for the enzyme tubulin:tyrosine ligase, which incorporates tyrosine into the α-tubulin subunit. Their research demonstrated the potential of 3-fluoro-tyrosine to be incorporated into tubulin, suggesting its utility in studying protein conformation and interactions via [19F]NMR spectroscopy (Monasterio et al., 1995).

Radiosynthesis and Medical Imaging

Fluorotyrosines have significant applications in radiosynthesis and medical imaging. Hess et al. (2002) synthesized 2-[18F]fluoro-L-tyrosine, a fluorine-labeled amino acid, for potential use in imaging protein metabolism in vivo using positron emission tomography (PET) (Hess et al., 2002).

Fluorotyrosines in Studying Dopaminergic Function

The study of dopaminergic function in the brain is another area where fluorotyrosines have been applied. Melega et al. (1989) synthesized 4‐[18F]Fluoro‐L‐m‐tyrosine (FMT) as an analog for positron emission tomography, aiding in the noninvasive evaluation of central dopaminergic mechanisms (Melega et al., 1989).

Exploration in Protein Engineering

Fluorotyrosines have also found use in protein engineering. Wilkins et al. (2010) encoded unnatural amino acids, including 3-fluorotyrosine, in Escherichia coli. These amino acids are disguised from recognition by the endogenous protein biosynthetic machinery, providing a new method to incorporate fluorotyrosines into proteins (Wilkins et al., 2010).

Safety And Hazards

The safety data sheet for 3-fluoro-D-tyrosine advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

One source mentions the potential for future measurements to analyze the decay of the hyperpolarization and the T1 relaxation time of 3-Fluoro-DL-tyrosine at 0.6 T in more detail to adjust the experimental conditions optimally .

properties

IUPAC Name

(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIAUOZUUGXERI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315780
Record name 3-Fluoro-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-D-tyrosine

CAS RN

64024-06-2
Record name 3-Fluoro-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64024-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorotyrosine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064024062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-D-tyrosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-FLUOROTYROSINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F3KA9521
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Niemann, MM Rapport - Journal of the American Chemical …, 1946 - ACS Publications
The Toxicity of 3-Fluoro-d(+)- and l(-)-tyrosine Page 1 Aug., 1946 Notes 1671 tion. Furthermore, thezinc chloride hasto be removed with scrupulous and time-consuming aqueous …
Number of citations: 24 pubs.acs.org
MM Rapport - 1946 - thesis.library.caltech.edu
Part I: The synthesis of two series of compounds, benzenesulfonanilides and carbinolamines related to quinine, are described. These compounds were prepared as potential …
Number of citations: 0 thesis.library.caltech.edu
S Moran, DK Rai, BR Clark, CD Murphy - Organic & Biomolecular …, 2009 - pubs.rsc.org
Some iturin A-producing strains of Bacillus subtilis will elaborate the novel fluorinated analogue when incubated with 3-fluoro-L-tyrosine. The activity of iturin A is dependent on the D-…
Number of citations: 41 pubs.rsc.org
GM Kosolapoff - Journal of the American Chemical Society, 1946 - ACS Publications
Type A Botulinus toxin has been prepared in crystalline form by two independent groupsof workers. 3· 4 Concurrent with fractionation stud-ies by these groups, the physicochemical …
Number of citations: 10 pubs.acs.org
RI Christopherson - Archives of biochemistry and biophysics, 1985 - Elsevier
… is a significantly more effective inhibitor than L-tyrosine, and the slope of the plot could be doubled if it is assumed that 3-fluoro-D-tyrosine has no inhibitory effect as is the case for D-…
Number of citations: 28 www.sciencedirect.com
M Calvin, RM Lemmon - Journal of the American Chemical …, 1947 - ACS Publications
Sir: Tuberculostearic acid is one of the branchedchain acids isolated by Anderson1 and co-workers from acid-fast bacteria. From oxidation experiments Spielman2 concluded that the …
Number of citations: 36 pubs.acs.org
PM Harris, EP Meibohm - Journal of the American Chemical …, 1947 - ACS Publications
6.81, bo= 4.43 and c0= 7.17 kX. The density calcu-lated from these cell dimensions is 0.666 g./cc. An examination of the extinctions indicates that the arrangement of lithium and …
Number of citations: 100 pubs.acs.org
HK Mitchell, C Niemann - Journal of the American Chemical …, 1947 - ACS Publications
that the inhibitory action observed for all com- In respectto the inhibitory action of 3-fluoro- Sir: Page 1 1232 Communications to the Editor Vol. The angles between the lithium and boron …
Number of citations: 53 pubs.acs.org
S Ozturk, CC Forneris, AKL Nguy… - The Journal of …, 2018 - ACS Publications
We report a general method for synthesizing diverse d-Tyr analogues, one of the constituents of the antibiotic vancomycin, using a Negishi cross-coupling protocol. Several analogues …
Number of citations: 14 pubs.acs.org
C Tao - 2015 - research-collection.ethz.ch
Doliculide (I)(Fig. A. 1) is a 16-membered cyclic depsipeptide that was isolated from the sea hare Dolabella auricularia found in Pacific waters. It is a nM inhibitor of human cancer cell …
Number of citations: 0 www.research-collection.ethz.ch

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